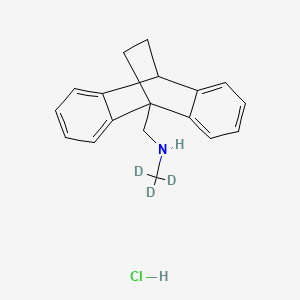
Benzoctamine-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoctamine-d3 Hydrochloride is a deuterated form of Benzoctamine, a compound known for its sedative and anxiolytic properties. It is used primarily in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as pharmacology and biochemistry. The compound is structurally related to the tetracyclic antidepressant maprotiline and belongs to the class of dibenzobicyclo-octadienes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoctamine-d3 Hydrochloride involves the deuteration of Benzoctamine. The process typically starts with the preparation of Benzoctamine, which is then subjected to deuteration. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, often using deuterated reagents under controlled conditions. The final step involves the formation of the hydrochloride salt by reacting the deuterated Benzoctamine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoctamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Benzoctamine-d3 Hydrochloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Pharmacology: Used to study the pharmacokinetics and pharmacodynamics of Benzoctamine and its derivatives.
Biochemistry: Employed in metabolic studies to trace the pathways and interactions of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action in treating anxiety and other conditions.
Industry: Utilized in the development of new drugs and chemical processes
Mécanisme D'action
The exact mechanism by which Benzoctamine-d3 Hydrochloride exerts its effects is not fully understood. it is known to increase serotonin levels in the forebrain, which may mediate its anxiolytic effects. The compound also antagonizes epinephrine and norepinephrine, contributing to its sedative properties. Studies suggest that it may reduce blood pressure through the adrenergic system .
Comparaison Avec Des Composés Similaires
Benzoctamine-d3 Hydrochloride is structurally similar to other tetracyclic compounds such as maprotiline. its unique isotopic labeling with deuterium distinguishes it from other compounds. This labeling allows for more precise studies in various scientific fields. Similar compounds include:
Maprotiline: A tetracyclic antidepressant with a similar structure but different pharmacological properties.
Diazepam: An anxiolytic drug with similar effects but different chemical structure.
Chlordiazepoxide: Another anxiolytic with a different structure but comparable efficacy
This compound’s unique properties make it a valuable tool in scientific research, providing insights into the pharmacological and biochemical behavior of related compounds.
Propriétés
IUPAC Name |
1,1,1-trideuterio-N-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N.ClH/c1-19-12-18-11-10-13(14-6-2-4-8-16(14)18)15-7-3-5-9-17(15)18;/h2-9,13,19H,10-12H2,1H3;1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPJYSIIKYJREH-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
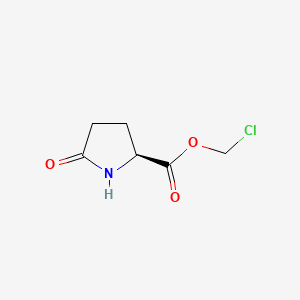
![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)

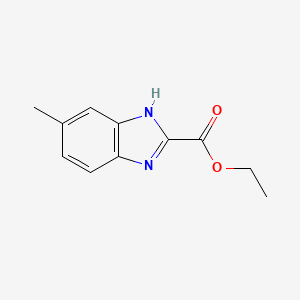
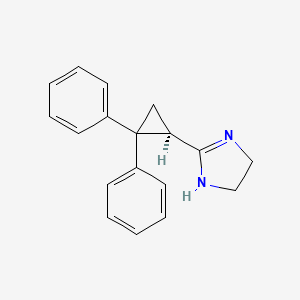
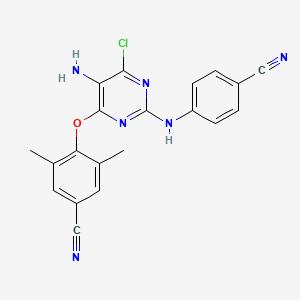
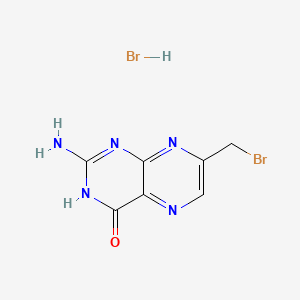

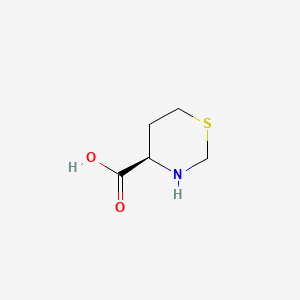
![3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone](/img/structure/B589276.png)
